molecular formula C19H24N2OS B12755949 S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate CAS No. 51308-61-3

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate

Cat. No.: B12755949
CAS No.: 51308-61-3
M. Wt: 328.5 g/mol
InChI Key: AFPNQTCXUWLGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate is a chemical compound with the molecular formula C19H24N2OS and a molecular weight of 328.47 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a thioate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate typically involves the reaction of 4-(1,1-Dimethylethyl)benzyl chloride with O-ethyl 3-pyridinylcarbonimidothioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives .

Scientific Research Applications

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in antimicrobial effects by preventing the growth and replication of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 2-pyridinylcarbonimidothioate
  • S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 4-pyridinylcarbonimidothioate

Uniqueness

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

51308-61-3

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-(2-ethylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C19H24N2OS/c1-5-16-17(7-6-12-20-16)21-18(22)23-13-14-8-10-15(11-9-14)19(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,22)

InChI Key

AFPNQTCXUWLGLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.